molecular formula C12H13N3O4 B8119805 tert-Butyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

tert-Butyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B8119805
M. Wt: 263.25 g/mol
InChI Key: MKULWHLJWHBYER-UHFFFAOYSA-N
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Description

tert-Butyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves the nitration of a pyrrolo[3,2-b]pyridine precursor. One common method involves the use of trifluoroacetyl nitrate (CF3COONO2) as an electrophilic nitrating agent. This reagent is produced by the metathesis of ammonium tetramethyl nitrate and trifluoroacetic anhydride at sub-room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Electrophilic Substitution: The nitro group can be introduced via electrophilic nitration.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products

    Reduction: Yields tert-Butyl 3-amino-1H-pyrrolo[3,2-b]pyridine-1-carboxylate.

    Hydrolysis: Produces 3-nitro-1H-pyrrolo[3,2-b]pyridine-1-carboxylic acid.

Scientific Research Applications

tert-Butyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the nitro functionality or have different substituents.

Properties

IUPAC Name

tert-butyl 3-nitropyrrolo[3,2-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-7-9(15(17)18)10-8(14)5-4-6-13-10/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKULWHLJWHBYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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